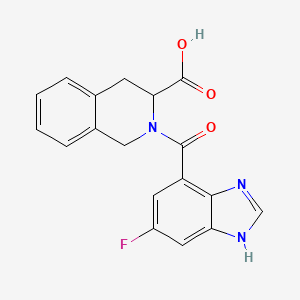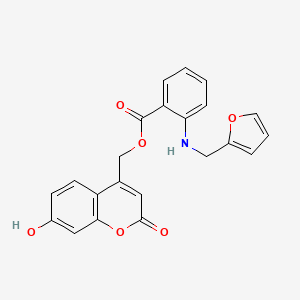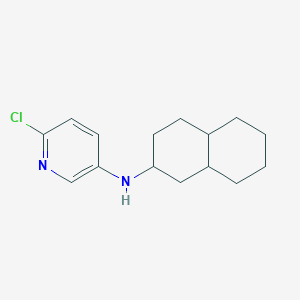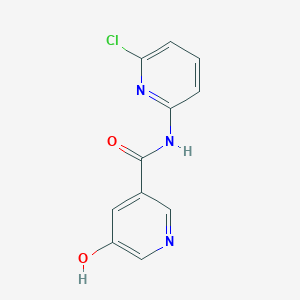
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide, also known as BAY 1895344, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been researched for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 inhibits the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound 1895344 can disrupt the expression of genes that are involved in cancer cell growth and survival. This mechanism of action has been validated in preclinical models of cancer.
Biochemical and Physiological Effects:
This compound 1895344 has been shown to have biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that this compound 1895344 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound 1895344 can inhibit tumor growth and improve survival in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has several advantages for lab experiments. It has high potency and selectivity for BET proteins, which makes it an ideal tool for studying the role of BET proteins in cancer. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound 1895344 has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for targeting all types of BET proteins. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344. One potential direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential in other disease areas, such as inflammatory diseases or neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of this compound 1895344.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 is synthesized using a multi-step process that involves the reaction of 4-bromo-3-methylphenylamine with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of an organic base and a solvent to produce the final product. The synthesis method has been optimized to produce high yields of this compound 1895344 with high purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide 1895344 has been extensively researched for its potential in various scientific research applications. One of the most promising applications is in the field of oncology. This compound 1895344 has shown potential as a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-tumor activity in preclinical models of cancer.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-8-6-9(2-4-11(8)14)17-20(18,19)10-3-5-12(15)13(16)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVIDYPNVNQNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627504.png)

![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)




